REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1>>[CH2:2]([N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1)[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with 200 ml of chloroform
|
Type
|
WASH
|
Details
|
After being washed with a 10% sodium hydrogen carbonate aqueous solution
|
Type
|
CUSTOM
|
Details
|
with water, the resultant chloroform layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over salt cake
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |